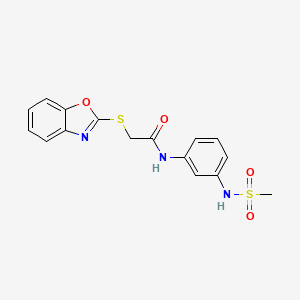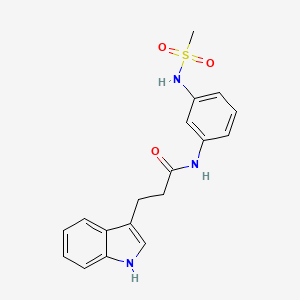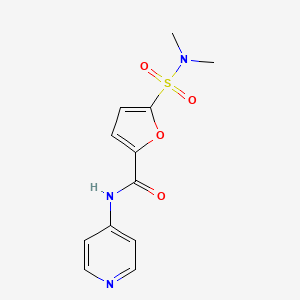
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, also known as TMB, is a synthetic organic compound used in a variety of laboratory experiments. TMB has a range of applications in biochemistry, pharmacology, and other scientific fields. In particular, it is used as a substrate in enzyme-linked immunosorbent assays (ELISAs), as a chromogenic substrate for horseradish peroxidase (HRP), and as a colorimetric reagent for the detection of hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is used in a variety of scientific research applications, including enzyme-linked immunosorbent assays (ELISAs), chromogenic assays, and colorimetric assays. In ELISAs, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is used as a substrate to detect the presence of antibodies in a sample. In chromogenic assays, it is used as a substrate for horseradish peroxidase (HRP), and in colorimetric assays, it is used to detect the presence of hydrogen peroxide.
Wirkmechanismus
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide acts as a chromogenic substrate for horseradish peroxidase (HRP). When HRP is present in a sample, it catalyzes the oxidation of N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, which results in a color change from colorless to blue. This color change can be used to detect the presence of HRP in a sample.
Biochemical and Physiological Effects
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has no known biochemical or physiological effects. It is used solely as a reagent in laboratory experiments and does not interact with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide in laboratory experiments is its ability to detect the presence of antibodies and HRP in a sample. It is also relatively easy to synthesize and is not toxic to humans. However, it is not suitable for use in clinical applications, as it is not approved for use in humans. Additionally, it is not suitable for use in experiments involving high temperatures or strong acids or bases, as it can decompose under these conditions.
Zukünftige Richtungen
There are several potential future directions for the use of N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide in scientific research. One potential application is in the detection of proteins and peptides, as N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can be used as a substrate for the detection of these molecules. Additionally, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide could be used in the detection of other enzymes, such as proteases and kinases. Finally, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide could be used in the detection of other chemical compounds, such as hormones and neurotransmitters.
Synthesemethoden
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is synthesized through a condensation reaction between 3-methanesulfonamidophenol and 1H-1,2,3,4-tetrazol-1-ylbenzene. The reaction involves the formation of a diazonium salt, which is then treated with a base to form the desired product. The reaction is carried out in aqueous solution, and the reaction temperature and pH must be carefully controlled to ensure the desired product is formed.
Eigenschaften
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-25(23,24)18-13-6-3-5-12(9-13)17-15(22)11-4-2-7-14(8-11)21-10-16-19-20-21/h2-10,18H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLHNFNZOATQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6576999.png)
![N-(3-chloro-4-methylphenyl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6577005.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea](/img/structure/B6577007.png)
![3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6577013.png)
![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)



![N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6577073.png)
![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)

